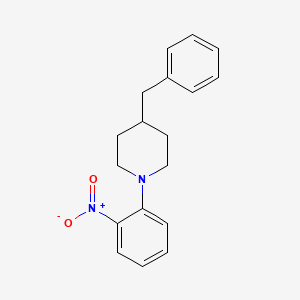

4-Benzyl-1-(2-nitrophenyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyl-1-(2-nitrophenyl)piperidine is a compound belonging to the piperidine class of chemicals Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1-(2-nitrophenyl)piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-(2-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Benzyl-1-(2-nitrophenyl)piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-leukemic activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-nitrophenyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can interact with various biological pathways, leading to diverse pharmacological effects .

Comparison with Similar Compounds

4-Benzylpiperidine: Known for its monoamine releasing properties and used in research for its effects on neurotransmitter systems.

2-Benzylpiperidine: Another piperidine derivative with similar structural features but different biological activities.

Benzylpiperazine: A compound with stimulant properties, often compared with piperidine derivatives for its pharmacological effects.

Uniqueness: 4-Benzyl-1-(2-nitrophenyl)piperidine stands out due to the presence of both benzyl and nitrophenyl groups, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various scientific fields.

Biological Activity

4-Benzyl-1-(2-nitrophenyl)piperidine is a compound within the piperidine class, noted for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including enzyme inhibition, antiviral properties, and potential uses in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C18H20N2O2

- Molecular Weight : 296.4 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3N+[O-]

The compound features a piperidine ring substituted with both a benzyl group and a nitrophenyl group, contributing to its unique chemical reactivity and biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. The nitrophenyl group may interact with specific enzymes, blocking their active sites and inhibiting their function. This mechanism is crucial for developing therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Antiviral Properties

Studies have highlighted the compound's antiviral activity, particularly against influenza viruses. It has been shown to inhibit hemagglutinin-mediated membrane fusion, a critical step in viral entry into host cells. The binding interactions between the compound and viral proteins suggest a novel mechanism that could be leveraged for antiviral drug development .

Case Study 1: Antiviral Activity Against Influenza

A study focused on the structure-activity relationship (SAR) of N-benzylpiperidine derivatives found that specific substitutions significantly enhance antiviral efficacy against H1N1 viruses. The presence of the benzyl moiety was critical for maintaining activity, suggesting that this compound could serve as a scaffold for further antiviral development .

Case Study 2: Enzyme Inhibition Mechanism

In another investigation, researchers explored the enzyme inhibition properties of piperidine derivatives. They found that modifications to the piperidine ring could lead to enhanced binding affinities for target enzymes involved in disease processes. This highlights the potential of this compound in drug design aimed at enzyme modulation .

Comparative Analysis with Similar Compounds

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-benzyl-1-(2-nitrophenyl)piperidine |

InChI |

InChI=1S/C18H20N2O2/c21-20(22)18-9-5-4-8-17(18)19-12-10-16(11-13-19)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |

InChI Key |

QMXGFFBMALEHGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.